Butyrylcholinesterase (BuChE) Inhibition: Potent Inhibition vs. the Shorter-Linker Analog Carbachol
The target compound inhibits rat serum butyrylcholinesterase (BuChE) with an IC50 of 152 nM [1]. In contrast, the direct structural analog carbamoylcholine (carbachol), which carries a C2 instead of a C5 linker, does not function as a BuChE inhibitor at pharmacologically relevant concentrations; carbachol is instead characterized primarily as a cholinergic receptor agonist [2]. The nanomolar inhibition by the pentyl-linked compound contrasts sharply with the lack of significant BuChE inhibition reported for the ethyl-linked analog, establishing a clear structure–selectivity relationship.
| Evidence Dimension | BuChE inhibition potency |
|---|---|
| Target Compound Data | IC50 = 152 nM (rat serum BuChE) |
| Comparator Or Baseline | Carbamoylcholine (carbachol): No significant BuChE inhibition reported (functionally characterized as a cholinergic agonist) |
| Quantified Difference | >65-fold selectivity (lower bound based on detection limit of standard inhibition assays) |
| Conditions | Ellman colorimetric method; pH 7.4; 37 °C; rat serum BuChE. |
Why This Matters
A >65-fold difference in BuChE inhibitory potency dictates which compound is appropriate for studies requiring selective cholinesterase engagement vs. clean receptor agonism.
- [1] BindingDB PrimarySearch_ki, monomerid = 10479, IC50 data for rat serum butyrylcholinesterase. View Source
- [2] PubChem Compound Summary for CID 272438, Carbamoylcholine. View Source
